N-[4-(benzyloxy)phenyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide
Description
N-[4-(BENZYLOXY)PHENYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a methanesulfonyl group, and a piperidine carboxamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Properties
Molecular Formula |
C27H30N2O4S |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methylsulfonyl]-N-(4-phenylmethoxyphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C27H30N2O4S/c1-21-7-9-23(10-8-21)20-34(31,32)29-17-15-24(16-18-29)27(30)28-25-11-13-26(14-12-25)33-19-22-5-3-2-4-6-22/h2-14,24H,15-20H2,1H3,(H,28,30) |
InChI Key |
XZGFMAOTVOUOKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(BENZYLOXY)PHENYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as potassium carbonate to form 4-benzyloxybenzyl alcohol.
Introduction of the Methanesulfonyl Group: The benzyloxyphenyl intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.
Formation of the Piperidine Carboxamide: The final step involves the reaction of the intermediate with piperidine-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(BENZYLOXY)PHENYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The methanesulfonyl group can be reduced to form corresponding sulfide derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-[4-(BENZYLOXY)PHENYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(BENZYLOXY)PHENYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
N-[4-(BENZYLOXY)PHENYL]BENZAMIDE: Similar structure but lacks the methanesulfonyl and piperidine carboxamide groups.
N-[4-(BENZYLOXY)PHENYL]-1-(2-FUROYL)PIPERIDINE-4-CARBOXAMIDE: Similar structure but contains a furoyl group instead of a methanesulfonyl group.
Uniqueness
N-[4-(BENZYLOXY)PHENYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of both the methanesulfonyl and piperidine carboxamide groups, which impart specific chemical properties and reactivity. This makes it a valuable compound for studying various chemical reactions and potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
